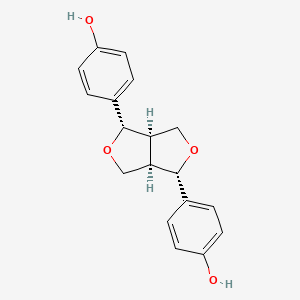
5',5''-Didemethoxypinoresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’,5’‘-Didemethoxypinoresinol is a chemical compound that belongs to the lignan family. Lignans are a group of naturally occurring compounds found in plants, particularly in seeds, whole grains, and vegetables. They are known for their antioxidant properties and potential health benefits. 5’,5’'-Didemethoxypinoresinol is a derivative of pinoresinol, which is a dimeric lignan commonly found in the cell walls of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘-Didemethoxypinoresinol typically involves the coupling of two monolignol units. One common method is the peroxidase-mediated radical coupling reaction. This reaction uses 5-bromoconiferyl alcohol, which is synthesized from 5-bromovanillin, to produce 5,5′-bromopinoresinol. The bromopinoresinol is then subjected to hydro-debromination to yield 5’,5’'-Didemethoxypinoresinol .
Industrial Production Methods
The use of biocatalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5’,5’'-Didemethoxypinoresinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
5’,5’'-Didemethoxypinoresinol has several scientific research applications, including:
Chemistry: Used as a model compound for studying lignin structure and reactivity.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of bio-based materials and products
Mechanism of Action
The mechanism of action of 5’,5’'-Didemethoxypinoresinol involves its interaction with various molecular targets and pathways. It is known to exert its effects through antioxidant activity, scavenging free radicals, and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pinoresinol: A dimeric lignan with similar antioxidant properties.
Matairesinol: Another lignan with potential health benefits.
Secoisolariciresinol: A lignan found in flaxseed with antioxidant and anti-inflammatory properties
Uniqueness
5’,5’'-Didemethoxypinoresinol is unique due to its specific structure and the presence of two methoxy groups, which may influence its reactivity and biological activity.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]phenol |
InChI |
InChI=1S/C18H18O4/c19-13-5-1-11(2-6-13)17-15-9-22-18(16(15)10-21-17)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2/t15-,16-,17+,18+/m0/s1 |
InChI Key |
AYMLHOROIXAYPH-WNRNVDISSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC=C(C=C3)O)[C@H](O1)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C2C(COC2C3=CC=C(C=C3)O)C(O1)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



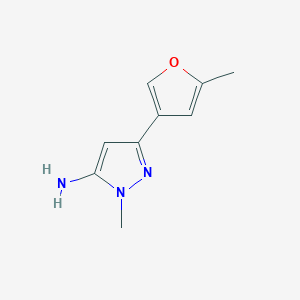





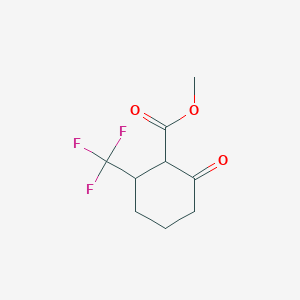
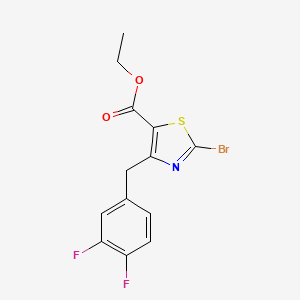
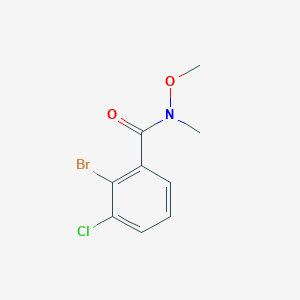
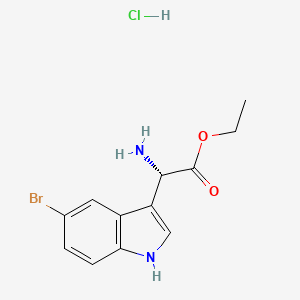
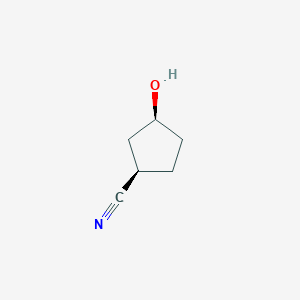

![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
